molecular formula C16H14Br2 B14406377 1,1'-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene CAS No. 88069-72-1

1,1'-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene

Cat. No.: B14406377
CAS No.: 88069-72-1
M. Wt: 366.09 g/mol
InChI Key: GKKDDKUJZNYFQO-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two bromine atoms attached to a butene backbone, which is further connected to two benzene rings

Preparation Methods

The synthesis of 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene typically involves the dibromination of butene derivatives. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions are generally mild, and the process can be carried out at room temperature. Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-cancer or anti-inflammatory properties.

    Industry: It is utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene can be compared with other dibromoalkenes such as:

Each of these compounds has unique properties that make them suitable for specific applications, but 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene stands out due to its combination of bromine atoms and benzene rings, offering a balance of reactivity and stability.

Properties

CAS No.

88069-72-1

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

(2,3-dibromo-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H14Br2/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

GKKDDKUJZNYFQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br)Br

Origin of Product

United States

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